REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C(N(CC)CC)C.ClC(OCC(C)C)=O.[C:29]([NH:32][NH2:33])(=[O:31])[CH3:30]>C(OCC)(=O)C.ClCCl>[C:29]([NH:32][NH:33][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)(=[O:31])[CH3:30]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled again
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for about 3 hr
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with 10% aqueous citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained solid was washed with diethyl ether and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NNC(C1=CC(=C(C=C1)C)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |